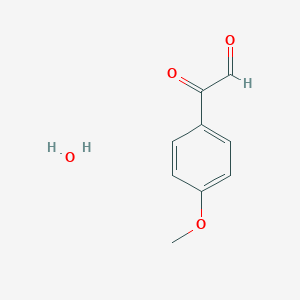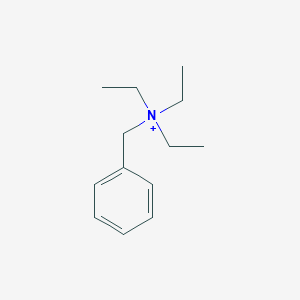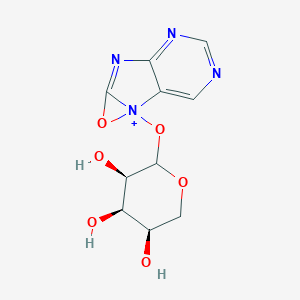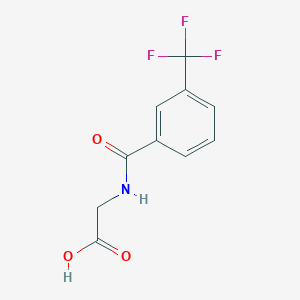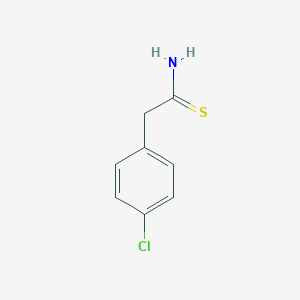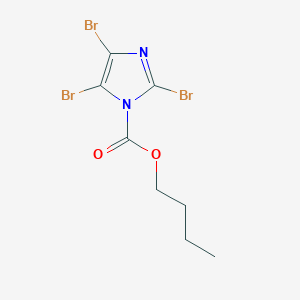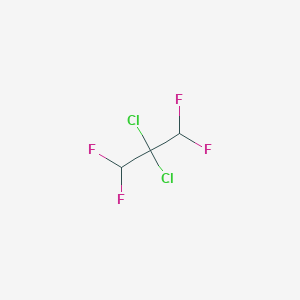
2,2-Dichloro-1,1,3,3-tetrafluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1,1,3,3-tetrafluoropropane, also known as HCFC-124, is a colorless, odorless gas that is used in various industrial applications. It is a member of the hydrochlorofluorocarbon (HCFC) family, which is a group of chemicals that are used as refrigerants, solvents, and foam-blowing agents. HCFC-124 has been widely used in the past as a refrigerant, but due to its harmful effects on the environment, its use has been phased out in many countries.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1,1,3,3-tetrafluoropropane is not well understood. It is believed to act as a central nervous system depressant, affecting the release and uptake of neurotransmitters in the brain. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been shown to have anesthetic properties, and it has been used as a general anesthetic in some medical procedures.
Effets Biochimiques Et Physiologiques
2,2-Dichloro-1,1,3,3-tetrafluoropropane has been shown to have a number of biochemical and physiological effects. It has been shown to cause liver and kidney damage in animals, and it has been linked to developmental and reproductive problems. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been shown to have neurotoxic effects, including memory impairment and decreased motor function.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dichloro-1,1,3,3-tetrafluoropropane has several advantages for use in laboratory experiments. It is a highly stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, its use is limited by its harmful effects on the environment and its potential health risks to laboratory workers.
Orientations Futures
As 2,2-Dichloro-1,1,3,3-tetrafluoropropane is being phased out in many countries, there is a need for the development of new, environmentally friendly alternatives. Research is currently underway to develop new refrigerants and foam-blowing agents that have lower global warming potential and ozone depletion potential. There is also ongoing research into the potential health effects of 2,2-Dichloro-1,1,3,3-tetrafluoropropane and other HCFCs, with the aim of developing safer alternatives for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 2,2-Dichloro-1,1,3,3-tetrafluoropropane involves the reaction of 1,1,1,2-tetrafluoroethane with chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through distillation.
Applications De Recherche Scientifique
2,2-Dichloro-1,1,3,3-tetrafluoropropane has been used in scientific research as a solvent and a reagent. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been used in the development of new refrigerants and foam-blowing agents that have lower environmental impact.
Propriétés
Numéro CAS |
17705-30-5 |
|---|---|
Nom du produit |
2,2-Dichloro-1,1,3,3-tetrafluoropropane |
Formule moléculaire |
C3H2Cl2F4 |
Poids moléculaire |
184.94 g/mol |
Nom IUPAC |
2,2-dichloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-3(5,1(6)7)2(8)9/h1-2H |
Clé InChI |
IGUGQDSSBKNSBH-UHFFFAOYSA-N |
SMILES |
C(C(C(F)F)(Cl)Cl)(F)F |
SMILES canonique |
C(C(C(F)F)(Cl)Cl)(F)F |
Autres numéros CAS |
17705-30-5 |
Synonymes |
2,2-Dichloro-1,1,3,3-tetrafluoropropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



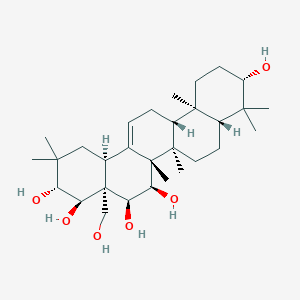

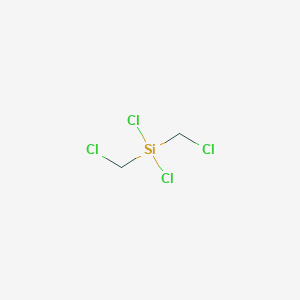

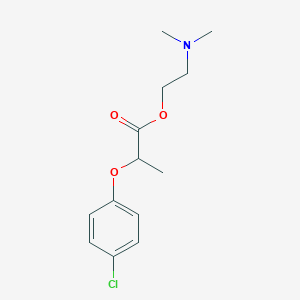
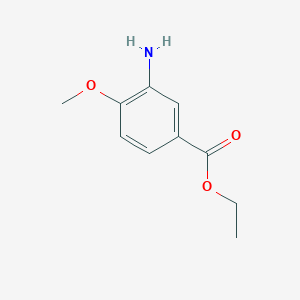
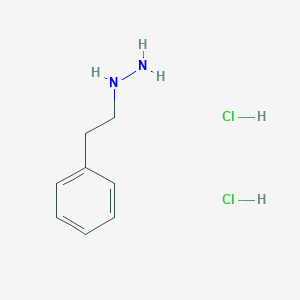
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
